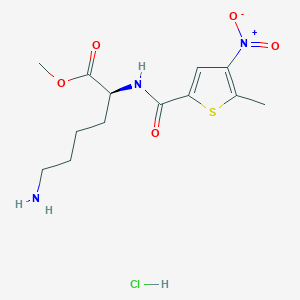
N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride, also known as MNTL, is a compound that has been synthesized and studied for its potential applications in scientific research. MNTL is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes in the body.
Wirkmechanismus
N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride is a substrate that can be selectively cleaved by certain enzymes, resulting in the release of a fluorescent molecule. The mechanism of action of N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride involves the interaction between the substrate and the enzyme active site, which leads to the formation of an enzyme-substrate complex. The complex then undergoes a chemical reaction that results in the cleavage of the substrate and the release of the fluorescent molecule.
Biochemische Und Physiologische Effekte
N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has been shown to have a range of biochemical and physiological effects. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that play a role in the breakdown of the neurotransmitter acetylcholine. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has also been shown to bind to calmodulin, a protein that plays a role in calcium signaling in cells. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in cells.
Vorteile Und Einschränkungen Für Laborexperimente
N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has several advantages for use in lab experiments. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride is a fluorescent probe that can be used to detect enzyme activity in real-time. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride is easy to synthesize and can be used in a variety of experimental conditions. However, N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride also has limitations. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride is sensitive to pH and temperature changes, which can affect its fluorescence properties. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride is also limited in its use for studying enzymes that do not cleave lysine-containing substrates.
Zukünftige Richtungen
There are several future directions for research on N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride. One direction is to study the structure and function of enzymes that cleave N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride and to use N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride as a tool for drug discovery. Another direction is to develop new fluorescent probes based on N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride for studying other enzymes and proteins. Additionally, further research is needed to explore the potential therapeutic applications of N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride, particularly for its anti-inflammatory effects.
Synthesemethoden
N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride can be synthesized by reacting 5-methyl-4-nitro-2-thiophene carboxylic acid with L-lysine methyl ester hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride as a white crystalline solid with a melting point of 214-216 °C.
Wissenschaftliche Forschungsanwendungen
N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has been studied for its potential applications in scientific research, particularly in the field of biochemistry. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has been used as a fluorescent probe for detecting and measuring the activity of enzymes such as trypsin and chymotrypsin. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has also been used as a substrate for studying the kinetics of enzymes such as acetylcholinesterase and butyrylcholinesterase. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has been used as a tool for studying the structure and function of proteins such as calmodulin and ribonuclease A.
Eigenschaften
CAS-Nummer |
133628-32-7 |
|---|---|
Produktname |
N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride |
Molekularformel |
C13H20ClN3O5S |
Molekulargewicht |
365.83 g/mol |
IUPAC-Name |
methyl (2S)-6-amino-2-[(5-methyl-4-nitrothiophene-2-carbonyl)amino]hexanoate;hydrochloride |
InChI |
InChI=1S/C13H19N3O5S.ClH/c1-8-10(16(19)20)7-11(22-8)12(17)15-9(13(18)21-2)5-3-4-6-14;/h7,9H,3-6,14H2,1-2H3,(H,15,17);1H/t9-;/m0./s1 |
InChI-Schlüssel |
ZAWJNANCAPLLFB-FVGYRXGTSA-N |
Isomerische SMILES |
CC1=C(C=C(S1)C(=O)N[C@@H](CCCCN)C(=O)OC)[N+](=O)[O-].Cl |
SMILES |
CC1=C(C=C(S1)C(=O)NC(CCCCN)C(=O)OC)[N+](=O)[O-].Cl |
Kanonische SMILES |
CC1=C(C=C(S1)C(=O)NC(CCCCN)C(=O)OC)[N+](=O)[O-].Cl |
Andere CAS-Nummern |
133628-32-7 |
Synonyme |
L-Lysine, N(sup 2)-((5-methyl-4-nitro-2-thienyl)carbonyl)-, methyl est er, monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




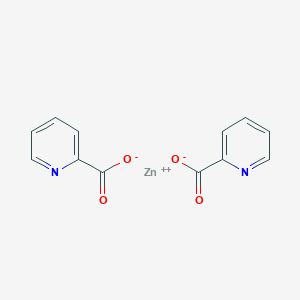

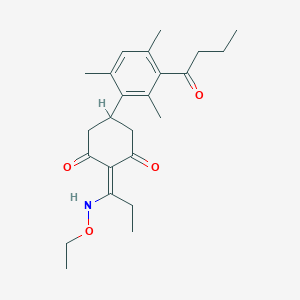
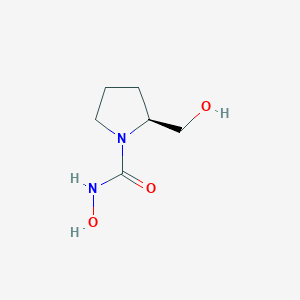
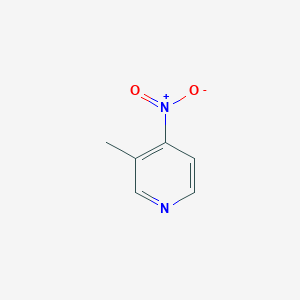
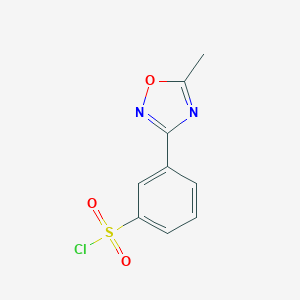

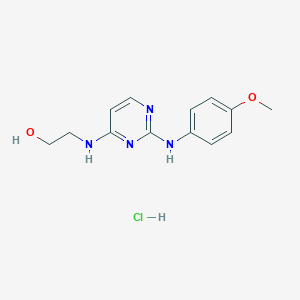

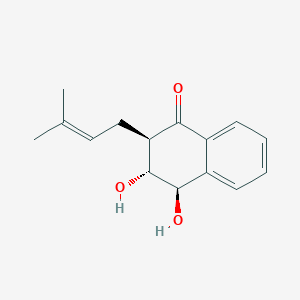
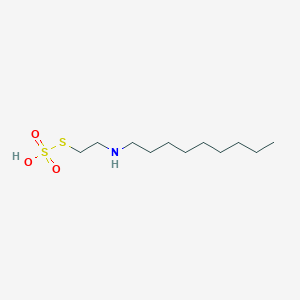
![7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B157353.png)
